N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with a 2,3-dimethylphenyl group and a 4-methoxypiperidin-1-yl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dimethylphenylamine, which is then reacted with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under appropriate conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)acetamide
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)propionamide
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)butyramide
Comparison: Compared to these similar compounds, N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide may exhibit unique properties due to the presence of the benzamide core. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the benzamide group may enhance the compound’s binding affinity to certain receptors or enzymes, making it more effective in specific research or therapeutic contexts.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-5-4-6-20(16(15)2)22-21(24)17-7-9-18(10-8-17)23-13-11-19(25-3)12-14-23/h4-10,19H,11-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGSJGRPCIAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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